1,1-Diethylhydrazine

Description

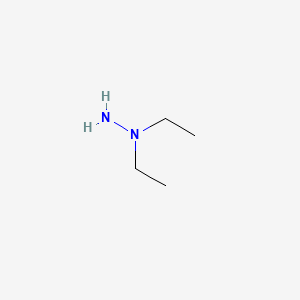

1,1-Diethylhydrazine (CAS: N/A; molecular formula: C₄H₁₂N₂) is a hydrazine derivative with two ethyl groups bonded to the same nitrogen atom (N1), forming an asymmetrical structure (N,N-diethylhydrazine). for laboratory use . This compound participates in organic reactions, such as the formation of 1-cyano-2,2-diethylhydrazine when treated with cyanogen bromide (BrCN) in ether . Its reactivity and applications are less extensively documented compared to its methyl analog, 1,1-dimethylhydrazine, but it serves as a structural analog for studying substituent effects in hydrazine chemistry.

Properties

CAS No. |

616-40-0 |

|---|---|

Molecular Formula |

C4H12N2 |

Molecular Weight |

88.15 g/mol |

IUPAC Name |

1,1-diethylhydrazine |

InChI |

InChI=1S/C4H12N2/c1-3-6(5)4-2/h3-5H2,1-2H3 |

InChI Key |

IFZHGQSUNAKKSN-UHFFFAOYSA-N |

SMILES |

CCN(CC)N |

Canonical SMILES |

CCN(CC)N |

Other CAS No. |

40626-95-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The substituent type and position on the hydrazine backbone critically influence chemical behavior. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| Hydrazine | N₂H₄ | 32.05 | None |

| 1,1-Dimethylhydrazine | C₂H₈N₂ | 60.10 | Methyl groups on N1 |

| 1,1-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 |

| 1,2-Diethylhydrazine | C₄H₁₂N₂ | 88.15 | Ethyl groups on N1 and N2 |

| 1,1-Dipropylhydrazine | C₆H₁₆N₂ | 116.20 | Propyl groups on N1 |

| 1,1-Diphenylhydrazine | C₁₂H₁₂N₂ | 184.24 | Phenyl groups on N1 |

Reactivity in Organic Reactions

Reductant Activity in Coupling Reactions

In a study comparing hydrazine derivatives as reductants for aryl coupling, 1,1-dimethylhydrazine exhibited moderate activity, while 1,2-diethylhydrazine was entirely inactive (Fig. 2, ). This highlights the importance of substituent position: 1,1-substitution preserves reactivity, whereas 1,2-substitution sterically hinders the reaction.

| Compound | Reductant Activity (Fig. 2, ) |

|---|---|

| Hydrazine (N₂H₄) | High productivity |

| 1,1-Dimethylhydrazine | Lower productivity |

| 1,2-Diethylhydrazine | Inactive |

Reaction with Cyanogen Bromide

Both 1,1-dimethylhydrazine and this compound react with BrCN to form cyano derivatives (1-cyano-2,2-dimethylhydrazine and 1-cyano-2,2-diethylhydrazine, respectively). This suggests similar reactivity in substitution reactions despite differing alkyl groups .

Thermodynamic and Physical Properties

Thermodynamic data for 1,1-dimethylhydrazine (Table 1, ):

- ΔfH° (liquid): 54.1 kJ/mol

- ΔcH° (liquid): -1988.3 kJ/mol

- S° (liquid): 209.6 J/(mol·K)

For this compound, analogous data are unavailable, but trends suggest:

- Higher molecular weight (88.15 vs. 60.10 g/mol) increases boiling point and decreases volatility.

- Ethyl groups may lower solubility in polar solvents compared to methyl analogs.

Toxicity and Environmental Impact

1,1-Dimethylhydrazine and 1,2-dimethylhydrazine are classified as hazardous due to carcinogenicity and acute toxicity . Environmental monitoring methods for hydrazines (e.g., gas chromatography) are applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.